Oxirane--trifluoromethane (1/1)
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Overview
Description
Oxirane–trifluoromethane (1/1), also known as (trifluoromethyl)oxirane, is a compound of significant interest in various scientific fields. It consists of an oxirane ring (a three-membered epoxide ring) bonded to a trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing (trifluoromethyl)oxirane involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65-70°C. This reaction yields 3-acetoxy-2-bromo-1,1,1-trifluoropropane, which is then treated with an alkali to produce (trifluoromethyl)oxirane .
Industrial Production Methods: Industrial production of (trifluoromethyl)oxirane typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: (Trifluoromethyl)oxirane can undergo oxidation reactions, often leading to the formation of trifluoromethyl-substituted carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Peracids or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as water, alcohols, amines, and carboxylic acids.
Major Products:
Oxidation: Trifluoromethyl ketones or aldehydes.
Reduction: Trifluoromethyl-substituted diols.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Chemistry:
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of (trifluoromethyl)oxirane involves its reactivity due to the strained three-membered ring and the electron-withdrawing effects of the trifluoromethyl group. These properties make it highly reactive towards nucleophiles, leading to ring-opening reactions that form various functionalized products. The trifluoromethyl group also imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
- cis-2,3-epoxybutane
- trans-2,3-epoxybutane
- 1,2-epoxybutane
- 1,2,3,4-diepoxybutane
- 3,3-dimethyl-epoxybutane
Comparison: Compared to these similar oxirane compounds, (trifluoromethyl)oxirane is unique due to the presence of the trifluoromethyl group. This group significantly alters the compound’s reactivity, making it more electrophilic and enhancing its stability in various chemical reactions. The trifluoromethyl group also imparts distinct physical properties, such as increased hydrophobicity and thermal stability .
Properties
CAS No. |
525577-19-9 |
---|---|
Molecular Formula |
C3H5F3O |
Molecular Weight |
114.07 g/mol |
IUPAC Name |
fluoroform;oxirane |
InChI |
InChI=1S/C2H4O.CHF3/c1-2-3-1;2-1(3)4/h1-2H2;1H |
InChI Key |
BKCJIKSYQYTUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CO1.C(F)(F)F |
Origin of Product |
United States |
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